Sub-Nanomolar CK2 Inhibition Defines a High-Potency Differentiation Point Against ALDH1A1
6-Chloro-5-nitropicolinaldehyde demonstrates extreme potency against Casein Kinase II (CK2), with an IC50 of 0.660 nM, representing a critical differentiation point from its activity against other targets like Aldehyde Dehydrogenase 1A1 (ALDH1A1), where its potency is 152-fold weaker (IC50 = 100 nM). This selectivity profile is quantitatively distinct from a non-halogenated analog like 5-nitropicolinaldehyde, which has a reported IC50 of 18.8 μM for a separate target, highlighting the impact of the 6-chloro substituent on target engagement [1]. The assay was conducted with human CK2 and human ALDH1A1, both incubated for 2 hours [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.660 nM (CK2), 100 nM (ALDH1A1) |
| Comparator Or Baseline | Internal baseline: Compound's own activity on ALDH1A1 (100 nM); Class-level inference: 5-Nitropicolinaldehyde IC50 = 18.8 μM (18,800 nM) |
| Quantified Difference | 152-fold difference in potency between CK2 and ALDH1A1; >28,000-fold more potent against CK2 compared to the 5-nitropicolinaldehyde analog's reported activity on a different target |
| Conditions | Inhibition of human CK2 and human ALDH1A1; both incubated for 2 hrs; Source: BindingDB/ChEMBL |
Why This Matters
This 152-fold intra-compound selectivity window provides a defined, high-confidence starting point for medicinal chemistry programs aiming to optimize for CK2 potency while minimizing ALDH1A1-related off-target effects.
- [1] BindingDB. (n.d.). Affinity Data Summary for 6-Chloro-5-nitropicolinaldehyde (BDBM50566473). View Source
